1-{[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine hydrochloride
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Overview
Description
1-{[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine hydrochloride is a compound that belongs to the class of oxadiazole derivatives.
Mechanism of Action
Target of Action
The primary target of 1-{[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine hydrochloride is believed to be the serotonin receptor (Htr3a and Htr1a) . These receptors play a crucial role in regulating mood, social behavior, appetite, digestion, sleep, memory, and sexual desire.
Mode of Action
This compound is assumed to have a mixed mechanism of action , with serotonergic and dopamine antagonistic properties . This means it can bind to serotonin and dopamine receptors, blocking their activation and leading to changes in neurotransmission.
Biochemical Pathways
serotonergic and dopaminergic pathways . These pathways are involved in a wide range of physiological processes, including mood regulation, reward, and cognition .
Pharmacokinetics
Its solubility in various solvents suggests it may have good bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action are likely to be diverse, given its mixed mechanism of action and the wide range of physiological processes regulated by serotonin and dopamine. It has been described as having euphoric, stimulant properties comparable to those produced by amphetamine .
Preparation Methods
The synthesis of 1-{[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine hydrochloride typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-methoxybenzohydrazide with chloroacetic acid to form the oxadiazole ring, followed by the reaction with piperazine to introduce the piperazine moiety . Industrial production methods often involve optimized reaction conditions to maximize yield and purity, such as controlled temperature and pH, and the use of catalysts to accelerate the reaction .
Chemical Reactions Analysis
1-{[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine hydrochloride undergoes various chemical reactions, including:
Scientific Research Applications
Medicinal Chemistry: It has shown promising activity as an anticonvulsant, with studies indicating its effectiveness in animal models.
Agrochemicals: The compound has demonstrated nematicidal activity, making it a potential candidate for controlling plant-parasitic nematodes.
Materials Science: Oxadiazole derivatives, including this compound, are used in the development of high-energy materials and as components in organic light-emitting diodes (OLEDs).
Comparison with Similar Compounds
1-{[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine hydrochloride can be compared with other oxadiazole derivatives and piperazine compounds:
1-(4-Methoxyphenyl)piperazine: This compound shares the piperazine moiety and has been studied for its stimulant properties.
1-(2-Methoxyphenyl)piperazine: Similar in structure, this compound has been explored for its potential therapeutic applications.
1,2,4-Oxadiazole derivatives: These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Properties
IUPAC Name |
3-(4-methoxyphenyl)-5-(piperazin-1-ylmethyl)-1,2,4-oxadiazole;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O2.ClH/c1-19-12-4-2-11(3-5-12)14-16-13(20-17-14)10-18-8-6-15-7-9-18;/h2-5,15H,6-10H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXBPBFDURDFACB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)CN3CCNCC3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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